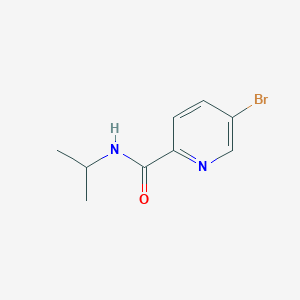

N-isopropyl 5-bromopicolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

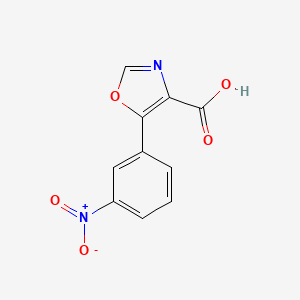

Molecular Structure Analysis

The molecular structure of N-isopropyl 5-bromopicolinamide can be represented by the following InChI and SMILES strings:Physical And Chemical Properties Analysis

N-isopropyl 5-bromopicolinamide is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It has a melting point of 197-198 °C and a molecular weight of 272.13 g/mol. IBPP is a relatively stable compound and is not sensitive to light or air.Aplicaciones Científicas De Investigación

Proteomics Research

5-Bromo-N-isopropylpicolinamide is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound is used in the identification and quantification of proteins and their modifications, understanding protein-protein interactions, and deciphering signaling pathways .

Drug Development

The compound’s structure, featuring a pyridine ring and a bromine atom , suggests potential in drug development. The bromine atom can be used for radio-labeling in pharmacokinetics studies, while the pyridine ring could be involved in increasing compound stability and facilitating transport across cell membranes.

Organic Synthesis

In organic synthesis, 5-Bromo-N-isopropylpicolinamide can act as a building block for creating more complex molecules. Its bromine atom is a good leaving group, making it a candidate for nucleophilic substitution reactions, which are fundamental in constructing carbon-nitrogen bonds.

Material Science

This compound may find applications in material science, particularly in the development of organic electronic materials . The pyridine ring could be part of electron-transporting layers in organic light-emitting diodes (OLEDs) or photovoltaic cells.

Chemical Biology

In chemical biology, 5-Bromo-N-isopropylpicolinamide could be used to study protein-ligand interactions . The isopropyl group adds steric hindrance, which is useful in probing the spatial requirements of binding sites on proteins.

Environmental Chemistry

The environmental impact of brominated compounds is a significant area of study. 5-Bromo-N-isopropylpicolinamide could be used to investigate the environmental fate of brominated organic compounds, their breakdown products, and their effects on ecosystems.

Analytical Chemistry

Pharmacology

In pharmacology, the compound’s interaction with various enzymes and receptors could be studied. Its isopropyl group might influence its affinity and selectivity for certain targets, which is crucial in the design of new drugs.

This analysis is based on the compound’s chemical structure and potential reactivity, as well as the general applications of similar compounds in scientific research. It’s important to note that the specific applications for 5-Bromo-N-isopropylpicolinamide in research are not widely documented, suggesting that it might be a relatively new or not extensively explored compound. Therefore, these applications are speculative and based on the compound’s known chemical properties and the roles of similar compounds in these fields.

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-N-propan-2-ylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBRIMFEDJWHMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650073 |

Source

|

| Record name | 5-Bromo-N-(propan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-isopropylpicolinamide | |

CAS RN |

845305-90-0 |

Source

|

| Record name | 5-Bromo-N-(1-methylethyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845305-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(propan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)